Rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride is a compound belonging to the naphthyridine class of heterocyclic compounds, which are characterized by the presence of nitrogen atoms in their aromatic rings. This specific compound has garnered interest due to its potential biological activities, particularly as an acetylcholinesterase inhibitor, which may have implications in treating neurodegenerative diseases.
Source: The synthesis and characterization of this compound have been documented in various studies focusing on naphthyridine derivatives and their pharmacological properties .
Classification: It falls under the category of bicyclic compounds, specifically a saturated derivative of naphthyridine. Its structural formula indicates it contains a bicyclic framework with additional methyl and dihydrochloride substituents.
The synthesis of rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride can be achieved through multiple methods. One notable approach involves the reaction of 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones with cyanoacetamide, facilitated by sodium ethoxide at ambient temperature. This method yields various hexahydro-1,6-naphthyridines efficiently .
The molecular structure of rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride can be described as follows:
The compound's structure can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its stereochemistry and conformation.
Rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride exhibits reactivity typical of naphthyridine derivatives. Notably, it can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the ring structure.
The mechanism of action for rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride primarily involves its interaction with acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its function and thereby increasing the levels of acetylcholine in synaptic clefts.
Rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride has significant scientific applications:
The systematic name rac-(4aS,8aR)-6-methyldecahydro-1,6-naphthyridine dihydrochloride defines a saturated bicyclic framework with specific stereochemical features. The parent structure, 1,6-naphthyridine, consists of two fused pyridine rings sharing carbon atoms at positions 5/8 and 4a/8a, forming a diazanaphthalene core [3] [5]. The prefix "decahydro-" denotes full saturation of this bicyclic system, while "6-methyl" specifies a methyl substituent at the nitrogen atom within the piperidine-like ring. The stereochemical descriptors (4aS,8aR)* define the relative configurations at the bridgehead carbons, which govern the three-dimensional topology of the ring fusion. The rac prefix confirms this compound is provided as a racemate, containing equimolar amounts of enantiomers with opposing configurations at these chiral centers [3].
The dihydrochloride salt form enhances aqueous solubility—critical for biological evaluation—by protonating both basic nitrogen atoms (the pyridine-like nitrogen and the tertiary amine). This perhydro-1,6-naphthyridine scaffold embodies conformational rigidity compared to monocyclic piperidines or flexible alkylamines. The trans-fusion (implied by the 4aS,8aR configuration) enforces a specific chair-chair conformation that positions substituents equatorially or axially, influencing receptor binding and metabolic stability. Such stereochemical precision mimics natural alkaloids like indolizidines or quinolizidines, enabling exploration of bioactive conformations in neurological or antimicrobial targets where alkaloid-inspired pharmacophores show promise [3] [8].
Table 1: Key Structural Features of rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine Dihydrochloride
Structural Element | Description | Functional Significance |
---|---|---|
Core Scaffold | Decahydro-1,6-naphthyridine (fully saturated bicyclic system with pyridine and piperidine rings fused at C4a-C8a/C8-C5) | Provides rigid 3D framework mimicking bioactive alkaloids; enhances metabolic stability vs. monocyclic analogues |
Stereochemistry | rac-(4aS,8aR) configuration at bridgehead carbons | Defines ring fusion geometry; influences conformational preferences and receptor complementarity |
Substituents | Methyl group at N6 position; hydrochloride counterions at basic nitrogens | N-methylation modulates basicity/sterics; dihydrochloride salt improves aqueous solubility |
Heteroatom Positions | Pyridine-like nitrogen at position 1; tertiary amine at position 6 | Dual basic centers enable salt formation and hydrogen bonding interactions with biological targets |
The medicinal exploration of 1,6-naphthyridines began with fundamental synthetic chemistry. Early efforts focused on unsubstituted 1,6-naphthyridine, first synthesized via modified Skraup reactions involving 4-aminopyridine derivatives—a process complicated by side reactions and modest yields [5]. These foundational studies revealed the scaffold’s intrinsic physicochemical properties, including its low melting point (<40°C) and dual basicity (pKa ~3.1 and ~9.8 for pyridine and tetrahydropyridine nitrogens, respectively) [5]. Initial biological screening showed limited antimicrobial activity for simple derivatives, shifting focus toward more complex analogues.
The 1980s–1990s witnessed strategic advances in functionalization, enabling diversification at critical positions (N1, C3, C4, C5, C7, C8). Evans’ concept of "privileged scaffolds" positioned 1,6-naphthyridine as a viable framework for kinase inhibition, particularly as crystallography revealed its ability to occupy ATP-binding sites [3]. Seminal work by Wang et al. (2013) demonstrated the therapeutic potential of fused variants: Constraining the 7,8-positions via imidazo[4,5-h] fusion yielded potent c-Met kinase inhibitors (e.g., compound 2t, IC₅₀ = 2.6 μM) [1]. This study established critical structure-activity relationship (SAR) principles: an N1-alkyl chain terminating in a free amino group, hydrophobic N3-benzyl substituents, and C5-phenoxy extensions markedly enhanced potency and selectivity [1]. Concurrently, 5,6,7,8-tetrahydro-1,6-naphthyridines emerged as HIV-1 integrase inhibitors, exploiting the partially saturated scaffold’s ability to engage the LEDGF/p75 allosteric site and disrupt viral integration [7].
The 2020s marked a resurgence with structure-based drug design refining pharmacokinetic profiles. Notably, scaffold-hopping from pyrimidinediones to 1,6-naphthyridin-4-ones yielded 13c—an orally bioavailable AXL kinase inhibitor (IC₅₀ = 3.2 nM) with enhanced in vivo antitumor efficacy and pharmacokinetics (AUC₀–∞ = 59,815 ng·h/mL in rats) [4]. Today, over 17,000 1,6-naphthyridine derivatives exist in chemical databases, with >70% featuring C3–C4 double bonds optimized for kinase inhibition, while C3–C4 single-bonded variants (31% of compounds) enable stereochemical diversification for CNS or anti-infective targets [3].
Fully saturated decahydro-1,6-naphthyridines offer distinct advantages over planar aromatic analogues in drug design. Their conformational rigidity restricts rotational freedom, reducing entropy penalties upon target binding, while the chair-chair fused ring system presents substituents in defined pseudoequatorial or pseudoaxial orientations [3]. This preorganization is exemplified in rac-(4aS,8aR)-6-methyldecahydro-1,6-naphthyridine, where the trans-junction enforces a diazadecalin topology that mimics bioactive natural product cores. The scaffold’s dual basicity (pKa ~10–11 for the piperidine nitrogen; pKa ~5–6 for the pyridine-like nitrogen after reduction) facilitates salt formation and membrane permeability, aligning with Lipinski’s rules for CNS-penetrant compounds [3] [7].
Table 2: Functionalization Strategies for Decahydro-1,6-naphthyridine Scaffolds in Drug Design
Functionalization Site | Common Modifications | Biological Impact |
---|---|---|
N1 Position | Alkyl chains, acyl groups, heteroaryl methyl | Modulates basicity, lipophilicity, and H-bond acceptor capacity; influences target selectivity |
N6 Position | Methyl, benzyl, or acyl substituents | Alters steric bulk and basicity; affects membrane permeability and metabolic stability |
C3/C4 Positions | Hydroxyl, amino, or halogen substituents | Introduces H-bond donors/acceptors; enables cross-coupling for complex group installation |
Bridgehead Carbons | Fixed stereochemistry (e.g., 4aS,8aR) | Controls 3D display of pharmacophores; enantiopure forms optimize receptor complementarity |
The decahydro scaffold’s versatility is demonstrated across therapeutic areas:
Rational design leverages stereoelectronic effects: N6-methylation in rac-(4aS,8aR)-6-methyldecahydro-1,6-naphthyridine reduces the basicity of the piperidine nitrogen, potentially shifting its protonation state across physiological pH gradients. This fine-tuning enables precise targeting of intracellular enzymes versus extracellular receptors, positioning this scaffold as a versatile template for next-generation therapeutics [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7